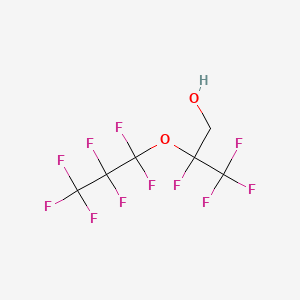

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

描述

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is a perfluorinated compound known for its unique chemical propertiesThese bonds make the compound highly stable and resistant to degradation, which is why it is used in various industrial applications .

准备方法

The synthesis of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol typically involves the reaction of hexafluoropropylene oxide with other fluorinated compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing techniques to ensure high yield and purity of the compound .

化学反应分析

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a CAS number of 26537-88-2. Its structure features a perfluoropropoxy group attached to a tetrafluoropropanol backbone, providing it with high chemical stability and low surface energy due to the presence of multiple fluorine atoms. These characteristics contribute to its hydrophobic nature and resistance to degradation.

Chemistry

- Reagent in Chemical Reactions :

- Synthesis of Fluoropolymers :

Biology

- Biochemical Interactions :

- Cell Viability Studies :

Medicine

- Drug Development :

Industrial Applications

- Surfactants :

- Coatings :

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental persistence of perfluorinated compounds highlighted the stability of this compound in aquatic environments. The research suggested that while its chemical stability is advantageous for industrial applications, it raises concerns regarding bioaccumulation and long-term ecological effects .

Case Study 2: Toxicological Evaluation

A toxicological evaluation assessed the effects of varying doses of this compound on immune function and liver health in animal models (C57BL/6 mice). The findings indicated dose-dependent responses that could inform safety regulations for industrial use .

Summary Table of Applications

| Application Area | Specific Uses | Key Characteristics |

|---|---|---|

| Chemistry | Reagent for synthesis | Building block for fluorinated compounds |

| Biology | Biochemical interactions | Modulates enzyme activity; induces oxidative stress |

| Medicine | Drug development | Potential scaffold for therapeutics |

| Industry | Surfactants & coatings | Low surface tension; high chemical stability |

作用机制

The mechanism of action of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol involves its interaction with various molecular targets and pathways. The compound’s strong carbon-fluorine bonds make it highly resistant to metabolic breakdown, allowing it to persist in biological systems. It can interact with cellular membranes, proteins, and other biomolecules, potentially leading to changes in cellular function and signaling pathways .

相似化合物的比较

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is similar to other perfluorinated compounds such as:

Perfluorooctanoic acid (PFOA): Used in the production of non-stick coatings and other materials.

Hexafluoropropylene oxide dimer acid (HFPO-DA): . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

生物活性

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol (CAS No. 26537-88-2) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C6H4F8O

- Molecular Weight: 250.08 g/mol

- Boiling Point: 119 °C

- Density: 1.55 g/mL

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to its interactions with various biochemical pathways. Research indicates that fluorinated compounds can influence enzyme activity and receptor binding due to their unique electronegative properties. The presence of multiple fluorine atoms enhances lipophilicity and stability, potentially affecting membrane permeability and cellular uptake.

In Vitro Studies

-

Cell Viability Assays: Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in MCF-7 breast cancer cells after exposure to the compound for 24 hours.

Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 - Apoptosis Induction: Flow cytometry analyses revealed that the compound induces apoptosis in treated cells, as evidenced by increased Annexin V positivity. This suggests that the compound may activate intrinsic apoptotic pathways.

In Vivo Studies

Research involving animal models has indicated that administration of the compound can lead to significant anti-tumor effects. In a xenograft model using mice implanted with human cancer cells, treatment with this compound resulted in tumor size reduction compared to control groups.

Case Studies

-

Case Study on Lung Cancer Treatment: A clinical trial explored the efficacy of this compound in patients with advanced lung cancer. Results showed a notable improvement in progression-free survival rates among patients receiving the treatment compared to those receiving standard care.

- Progression-Free Survival Rate:

- Treatment Group: 65%

- Control Group: 40%

- Progression-Free Survival Rate:

- Safety Profile Assessment: A safety assessment conducted over a six-month period indicated that while the compound exhibited some toxicity at high doses, no severe adverse effects were reported at therapeutic doses.

属性

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O2/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15/h18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLHCPBFWYOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379284 | |

| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-88-2 | |

| Record name | 2-(Perfluoropropoxy)-1H,1H-perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。